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Human Potency of Allylescaline and Selected Scalines

The table below summarizes key data on human potency and duration of effects for Allylescaline and

several related compounds, based primarily on anthropological and descriptive reports [1] [2]. Mescaline is

included as a reference point.

Compound
Typical Dose
Range (mg)

Duration of Effects
(hours)

Relative Potency (vs.
Mescaline)

Allylescaline (AL) 20–35 8–12 ~10x

Mescaline (M) 200–400 10–12 (Baseline)

Proscaline (P) 30–60 8–12 ~7x

Escaline (E) 40–60 8–12 ~5x

Cyclopropylmescaline
(CPM)

60–80 12–18 ~4x

Isoproscaline (IP) 40–80 10–16 ~4x
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Compound
Typical Dose
Range (mg)

Duration of Effects
(hours)

Relative Potency (vs.
Mescaline)

Methallylescaline (MAL) 40–65 12–16 ~5x

Trifluoroescaline (TFE) 35–65 12–18 ~5x

Trifluoromescaline (TFM) 15–40 14–24 ~10x

According to these sources, Allylescaline is one of the most potent scalines, approximately 10 times more

potent than mescaline [1]. Trifluoromescaline (TFM) appears to have a similar potency range [2]. The

duration of action for most scalines is generally similar to or longer than that of mescaline.

Supporting Experimental and Receptor Data

The potency observed in humans is supported by in vitro studies investigating how these compounds interact

with serotonin receptors, particularly the 5-HT2A receptor, which is known to be a primary target for classic

psychedelics [3] [4].

A 2022 study found that, in general, scalines bind with higher affinity to the 5-HT2A and 5-HT2C

receptors than mescaline [3] [4]. Furthermore, the study demonstrated that:

Extending the 4-alkoxy substituent (e.g., from ethoxy in Escaline to propoxy in Proscaline)
increases binding affinity and activation potency at the 5-HT2A receptor.

Introducing fluorine atoms into the 4-alkoxy chain (as in Trifluoroescaline and Trifluoromescaline)
generally increases binding affinity and potency at both 5-HT2A and 5-HT2B receptors.

This structure-activity relationship aligns with the human potency data, where Allylescaline (with its 4-

allyloxy chain) and Trifluoromescaline (with its 4-trifluoromethoxy chain) are among the most potent

derivatives.

Experimental Protocol Overview

For the in vitro receptor interaction studies cited [3] [4], the key methodological aspects were:
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1. Receptor Binding Affinity Assay

Objective: To determine how tightly a compound binds to a specific receptor.
Method: Competition binding experiments using cell membranes from HEK293 cells stably

expressing the human receptor of interest (e.g., 5-HT2A).

Key Reagents: The radiolabeled antagonist [³H]Ketanserin for 5-HT2A receptors.

Output: Inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates

higher affinity.

2. Functional Receptor Activation Assay

Objective: To determine if the binding activates the receptor and the strength of that activation.
Method: Calcium flux assays using cells expressing the target receptor.

Principle: Receptor activation triggers a release of calcium ions inside the cell, which is
detected by a fluorescent dye.

Output: Half-maximal effective concentration (EC50), which indicates potency, and Emax

(efficacy), which indicates the maximum possible response.

The signaling pathway activated by scalines at the 5-HT2A receptor can be summarized as follows:
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Summary and Research Context

Allylescaline's Position: Among the scalines for which human data is available, Allylescaline and
Trifluoromescaline are consistently reported as the most potent, being about 10 times more potent

than their parent compound, mescaline [1] [2].
Mechanistic Basis: This increased potency is supported by in vitro data showing that modifications

at the 4-position of the mescaline structure (like the allyloxy group) lead to higher affinity and
activation potency at the 5-HT2A receptor [3] [4].

Research Status: It is important to note that much of the human data comes from descriptive reports.
A recent direct clinical comparison of psychedelics did not include Allylescaline, focusing instead on

mescaline, psilocybin, and LSD [5]. This highlights a significant gap and an opportunity for systematic
clinical research on this class of compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s984022?utm_src=pdf-bulk
https://www.smolecule.com/products/s984022?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

